2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the acetamide group through a series of substitution reactions. The thiophene and pyridine rings are then incorporated through cross-coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific pathways or diseases.
Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various pathways, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(naphthalen-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- 2-(naphthalen-1-yl)-N-((5-(benzofuran-2-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-22(12-18-7-3-6-17-5-1-2-8-20(17)18)24-14-16-11-19(15-23-13-16)21-9-4-10-26-21/h1-11,13,15H,12,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCISZPRZQXTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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